![molecular formula C14H16ClN3O B2672639 2-氯-N-[(3,5-二甲基-1-苯基-1H-吡唑-4-基)甲基]乙酰胺 CAS No. 1803582-14-0](/img/structure/B2672639.png)

2-氯-N-[(3,5-二甲基-1-苯基-1H-吡唑-4-基)甲基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

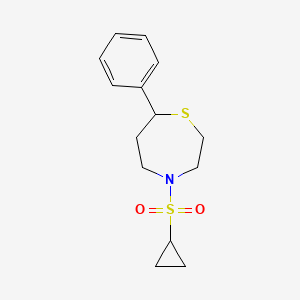

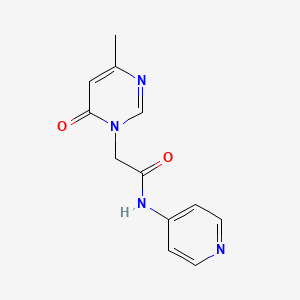

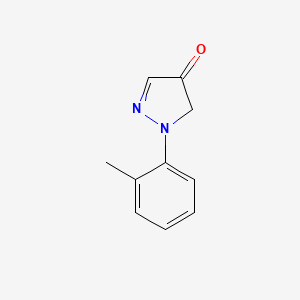

The compound “2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with a phenyl group, a methyl group, and an acetamide group that is further substituted with a chlorine atom .

Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media . Another possible route could be the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole , which could then be further reacted to introduce the phenyl and acetamide groups .Molecular Structure Analysis

The molecular structure of this compound is likely to be unsymmetrical due to the presence of various substituents on the pyrazole ring . The corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) of the pyrazole ring are expected to have C2v symmetry .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups such as the amide and the chloro group . For instance, the chlorine atom could potentially be replaced by other nucleophiles in a nucleophilic substitution reaction .科学研究应用

除草剂应用

2-Chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide 已在除草剂的背景下进行了探索。氯代乙酰胺,包括类似化合物,用作各种作物(如棉花、芸苔属植物、玉米、油菜籽、花生、萝卜、大豆和甘蔗)中控制一年生禾本科植物和阔叶杂草的选择性出苗前或出苗后早期除草剂 (Weisshaar & Böger, 1989)。

配位化学和抗氧化活性

该化合物及其衍生物已因其在配位化学中的作用而被研究。由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位配合物已被合成。这些配合物表现出显着的抗氧化活性,并在氢键和自组装过程的研究中具有意义 (Chkirate 等人,2019)。

抗炎应用

2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide 的衍生物已被合成并评估其抗炎活性。某些衍生物显示出显着的抗炎作用,表明在药物研究中具有潜在应用 (Sunder & Maleraju, 2013)。

未来方向

The compound and its derivatives could potentially be explored for various applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also be conducted to investigate its biological activity and mechanism of action .

属性

IUPAC Name |

2-chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-10-13(9-16-14(19)8-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIVFSYVBKQCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672556.png)

![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2672560.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2672569.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2672577.png)